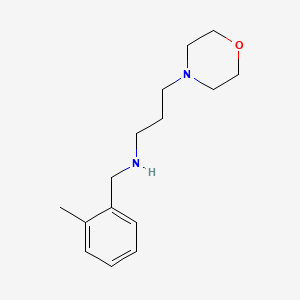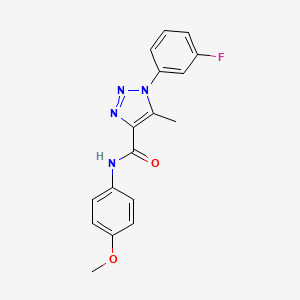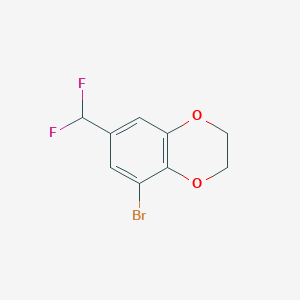
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine, commonly known as BDF, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. BDF is a heterocyclic compound that contains a benzodioxine ring system with a bromine atom and a difluoromethyl group attached to it.
Wirkmechanismus
BDF inhibits VMAT2 by binding to its active site and preventing the transport of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in the release of monoamine neurotransmitters from presynaptic terminals, which ultimately affects neurotransmission.
Biochemical and Physiological Effects:
BDF has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDF inhibits the uptake of dopamine, serotonin, and norepinephrine in a dose-dependent manner. In vivo studies have shown that BDF decreases the release of dopamine in the striatum and reduces locomotor activity. BDF has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BDF has several advantages for lab experiments. It is a potent and selective inhibitor of VMAT2, making it a useful tool for studying the role of VMAT2 in various physiological and pathological conditions. BDF is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, BDF has some limitations. It has poor solubility in water, which makes it challenging to administer in vivo. BDF is also a relatively new compound, and its long-term effects are not well known.
Zukünftige Richtungen
BDF has significant potential for future research. One of the future directions is to investigate the role of VMAT2 in various neurological and psychiatric disorders using BDF as a tool. BDF can also be used to study the mechanism of action of other drugs that affect monoamine neurotransmission. Additionally, future research can focus on improving the solubility and pharmacokinetic properties of BDF to make it more suitable for in vivo experiments.
Conclusion:
In conclusion, BDF is a unique compound that has gained significant attention in the scientific research community due to its potent and selective inhibition of VMAT2. BDF has various biochemical and physiological effects and has several advantages for lab experiments. However, it also has some limitations, and its long-term effects are not well known. Future research can focus on investigating the role of VMAT2 in various neurological and psychiatric disorders and improving the solubility and pharmacokinetic properties of BDF.
Synthesemethoden
The synthesis of BDF involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxine with N-bromosuccinimide (NBS) in the presence of a catalyst. This reaction leads to the formation of 5-bromo-2,3-dihydro-1,4-benzodioxine. The next step involves the reaction of 5-bromo-2,3-dihydro-1,4-benzodioxine with difluoromethyl bromide in the presence of a base. This reaction leads to the formation of BDF.
Wissenschaftliche Forschungsanwendungen
BDF has been extensively used in scientific research due to its unique properties. BDF is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. BDF has been used to study the role of VMAT2 in various physiological and pathological conditions, including Parkinson's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
5-bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZIPHYHZHSHMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)

![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2495767.png)
![[(2R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2495768.png)
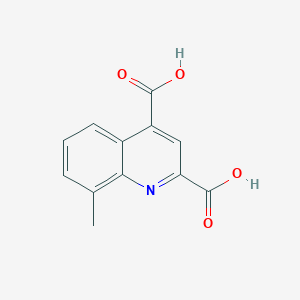

![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)
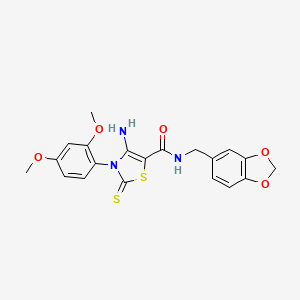

![2-[(Cyclohexyloxy)methyl]benzaldehyde](/img/structure/B2495779.png)
